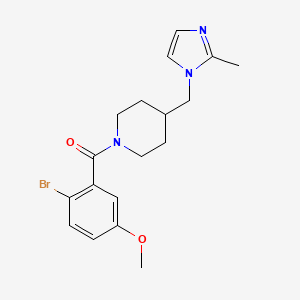

(2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Description

(2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of bromine, methoxy, imidazole, and piperidine functional groups

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O2/c1-13-20-7-10-22(13)12-14-5-8-21(9-6-14)18(23)16-11-15(24-2)3-4-17(16)19/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXLKQVHFZRFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-bromo-5-methoxyphenyl intermediate through bromination and methoxylation reactions. The next step involves the formation of the imidazole ring, which can be achieved through cyclization reactions involving appropriate precursors. Finally, the piperidine ring is introduced through nucleophilic substitution reactions, followed by coupling with the imidazole intermediate under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while substitution of the bromine atom can produce various substituted derivatives .

Scientific Research Applications

(2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with receptors or ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

- (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

- (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, with the CAS number 1351654-74-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 392.3 g/mol. Its structure features a brominated methoxyphenyl group and a piperidine moiety linked to a methylimidazole, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1351654-74-4 |

| Molecular Formula | C18H22BrN3O |

| Molecular Weight | 392.3 g/mol |

| Structure | Structure |

Anticancer Potential

Recent studies have indicated that compounds with similar structural features to (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, the presence of an imidazole ring has been linked to the inhibition of various cancer cell lines, including lung and breast cancers. The compound's ability to interact with cellular pathways involved in apoptosis and cell proliferation makes it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

Compounds containing brominated phenyl groups have shown promising antimicrobial effects against various pathogens. The imidazole component may enhance this activity through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways . Studies have reported that derivatives of similar structures exhibit effective antibacterial properties against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Research into related compounds suggests potential neuroprotective effects, particularly in models of neuroinflammation. The interaction of the imidazole moiety with neurotransmitter receptors may provide insights into its role in modulating neuroinflammatory responses .

Case Studies

- Antitumor Activity : A study investigating the effects of related compounds on MDA-MB-231 breast cancer cells found that certain analogues significantly inhibited cell growth through apoptosis induction. The mechanism was attributed to the activation of caspase pathways, suggesting that (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone could exhibit similar effects .

- Antimicrobial Testing : In vitro studies demonstrated that similar compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, warranting further exploration into their clinical applications .

- Neuroprotection in Animal Models : Experimental models of neuroinflammation treated with derivatives of this compound showed reduced markers of inflammation and improved cognitive function, suggesting potential therapeutic benefits for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via a multi-step coupling reaction. A benzoylpiperidine scaffold (e.g., piperidin-1-yl methanone) is typically functionalized using nucleophilic substitution or amidation. For example:

Intermediate Preparation : React 2-bromo-5-methoxybenzoic acid with a coupling agent (e.g., EDC/HOBt) to activate the carboxyl group.

Piperidine Functionalization : Introduce the 2-methylimidazole moiety via a Mannich reaction or alkylation of 4-(aminomethyl)piperidine .

Purification : Use column chromatography (e.g., n-hexane/EtOAC 5:5) to isolate the product. Validate purity via HPLC (C18 column, methanol/buffer mobile phase, pH 4.6) with >95% peak area at 254 nm .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: Use a combination of 1H-NMR , 13C-NMR , and FTIR to confirm structure:

- 1H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromo-methoxyphenyl), imidazole protons (δ 7.0–7.5 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm).

- 13C-NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the piperidine ring .

- FTIR : Detect C=O stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Note : Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data between synthesized batches be resolved?

Methodological Answer: Discrepancies often arise from incomplete purification or residual solvents. To resolve:

Repeat Chromatography : Use gradient elution (e.g., hexane → EtOAc) to remove non-polar impurities .

Thermogravimetric Analysis (TGA) : Check for solvent residues (weight loss below 150°C).

Cross-Validation : Compare NMR integration ratios with expected proton counts. For example, imidazole methyl groups should integrate as a singlet (3H) at δ 2.4–2.6 ppm .

Case Study : A batch with 0.5% lower carbon content was traced to residual hexane, resolved by extended vacuum drying .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Methodological Answer: Adopt a tiered approach based on OECD guidelines :

Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS for brominated byproducts (e.g., debromination or methoxy cleavage) .

Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions; quantify half-life using HPLC .

Ecotoxicology : Use Daphnia magna or algal assays to assess acute toxicity of degradation products .

Q. How can researchers optimize synthetic yield while minimizing side reactions?

Methodological Answer: Optimize reaction stoichiometry and catalysis:

Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling of the bromophenyl group .

Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the imidazole moiety.

Temperature Control : Maintain 0–5°C during imidazole alkylation to prevent N-oxide formation .

Yield Improvement Case : Switching from DCM to DMF increased yield from 65% to 78% in analogous piperidine derivatives .

Q. What methodologies are recommended for assessing bioactivity in vitro?

Methodological Answer: Design dose-response assays with appropriate controls:

Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., imidazole-containing inhibitors) .

Cell Viability : Use MTT assays (IC50 determination) in cancer cell lines (e.g., HeLa or MCF-7).

Enzyme Inhibition : Perform fluorescence-based assays (e.g., β-galactosidase) with 10-point dilution series .

Note : Include a negative control (e.g., piperidine scaffold without the bromophenyl group) to isolate pharmacophore effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.